N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide is a sophisticated and fascinating compound in the realm of organic chemistry. This compound features a pyridazinone core fused with a dimethylamino group, imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone ring. The initial step might involve the cyclization of a diketone with hydrazine, followed by the incorporation of the cyclopropyl group through a reaction with an appropriate cyclopropylating agent. The subsequent steps would include the addition of the ethyl linker and the attachment of the dimethylamino group, possibly through a substitution reaction with dimethylamine under mild conditions.
Industrial Production Methods
Industrial synthesis might employ high-pressure reactors and continuous flow processes to optimize yield and efficiency. Advanced techniques such as microwave-assisted synthesis could also be utilized to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is likely to undergo various types of reactions such as oxidation, reduction, and substitution due to its complex structure:
Oxidation: : The cyclopropyl group might be susceptible to oxidative cleavage, producing ring-opened products.
Reduction: : The pyridazinone moiety could undergo reduction, particularly in the presence of hydrogen gas and a palladium catalyst.
Substitution: : The dimethylamino group could be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: : Dimethylamine in a polar solvent like dimethyl sulfoxide at elevated temperatures.
Major Products Formed from These Reactions
Oxidation: : Cyclopropyl ring-opened ketones or aldehydes.
Reduction: : Dihydro-pyridazinone derivatives.
Substitution: : Various dimethylamino-substituted pyridazine derivatives.
Scientific Research Applications
This compound has diverse applications in several scientific domains:
Chemistry: : Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Employed in the study of enzyme inhibition, particularly targeting enzymes involving pyridazinone structures.
Medicine: : Investigated for its potential as an anticancer or antiviral agent due to its unique structural attributes.
Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of agricultural chemicals.
Mechanism of Action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and thereby modulating biological pathways. The molecular targets may include kinases or proteases involved in signal transduction pathways, leading to alterations in cellular functions.
Comparison with Similar Compounds
In comparison to other pyridazinone derivatives, this compound stands out due to its cyclopropyl group and dimethylamino substitution. These modifications confer increased stability and unique reactivity profiles.
Similar Compounds
Pyridazinone-based kinase inhibitors
Cyclopropyl-substituted heterocycles
Dimethylamino-substituted pyridines
These related compounds share structural motifs but differ in their specific applications and reactivity patterns, highlighting the unique characteristics of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide.
Diving deep into the intricacies of this compound reveals its potential and versatility across various scientific fields. Whether in research labs or industrial settings, it stands as a testament to the innovative capabilities of modern chemistry.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-7-5-13(18-19-14)16(24)17-9-10-22-15(23)8-6-12(20-22)11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZKLNKBGVOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.